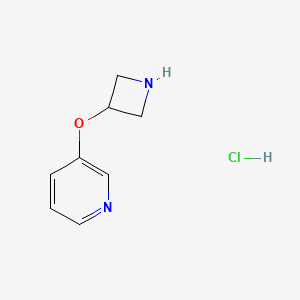

3-(Azetidin-3-yloxy)pyridine hydrochloride

Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Moieties in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has become an increasingly popular motif in drug design over the last decade. chemrxiv.org Its appeal stems from a combination of molecular rigidity, satisfactory stability, and unique chemical properties. nih.govenamine.net The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more reactive than a five-membered pyrrolidine (B122466) ring, yet significantly more stable and easier to handle than a three-membered aziridine (B145994) ring. rsc.orgrsc.org This balanced reactivity can be harnessed for specific chemical transformations. rsc.orgrsc.org The rigid structure of the azetidine scaffold helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net Consequently, compounds incorporating the azetidine moiety have demonstrated a diverse array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The growing importance of this scaffold is highlighted by the fact that at least seven FDA-approved drugs contain an azetidine ring. chemrxiv.org

Pyridine, a six-membered aromatic heterocycle, is one of the most ubiquitous structural units in pharmaceutical science. nih.gov It is a core component in a vast number of natural products, including vitamins and alkaloids, and is present in over 7000 commercial drug molecules. ajrconline.orgrsc.org The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov Specifically, the incorporation of a pyridine nucleus can improve critical parameters such as aqueous solubility and bioavailability. ajrconline.org Pyridine derivatives are associated with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov Its versatility and ability to favorably influence a molecule's biological and physical properties make it a staple in medicinal chemistry. ajrconline.orgrsc.org

Overview of 3-(Azetidin-3-yloxy)pyridine (B1278280) Hydrochloride in Research Contexts

3-(Azetidin-3-yloxy)pyridine hydrochloride is a heterocyclic compound that serves as a valuable building block in chemical and pharmaceutical research. Its structure, featuring an azetidine ring linked to a pyridine ring via an ether bond, makes it a subject of interest for the synthesis of more complex molecules. While extensive studies on this specific compound are not widely published, its role can be understood by examining its components and structurally similar analogs investigated in medicinal chemistry.

The compound is cataloged as a research chemical, available for scientific applications rather than clinical use. chemicalbook.com Its hydrochloride salt form is designed to improve stability and solubility in polar solvents, facilitating its use in experimental settings.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1236791-61-9 | sigmaaldrich.com |

| Molecular Weight | 207.1 g/mol | sigmaaldrich.com |

| Molecular Formula | C8H10N2 · 2HCl | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | Room temperature | sigmaaldrich.com |

The utility of the 3-(Azetidin-3-yloxy)pyridine scaffold is underscored by the synthesis and investigation of various related compounds. These analogs are often developed as lead compounds or intermediates in programs aimed at discovering new therapeutic agents. For instance, fluorinated versions are explored for their potential to enhance binding affinity to biological targets due to the unique electronic properties of fluorine. evitachem.com The core scaffold is also incorporated into more complex heterocyclic systems, such as oxadiazoles, to explore different biological activities. evitachem.com These research efforts highlight the modular nature of the azetidine-pyridine framework in building libraries of diverse compounds for screening.

| Compound Name | Key Structural Feature | Research Context/Application | Source |

|---|---|---|---|

| 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride | Fluorine at position 2 of the pyridine ring | Building block for synthesizing pharmaceutical agents; investigated for neurological disorders. | evitachem.com |

| 3-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine | Azetidine linked via an oxadiazole ring to pyridine | Lead compound for drug development, biochemical research into enzyme inhibition. | evitachem.com |

| 2-(Azetidin-3-yloxy)pyridin-3-amine | Isomeric form with amine group on pyridine | Chemical intermediate for synthesis. | bldpharm.com |

| 3-[5-(Azetidin-3-yloxy)pyrimidin-2-yl]phenol | Pyridine ring replaced with a pyrimidine (B1678525) ring | Chemical intermediate for creating diverse structures. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

3-(azetidin-3-yloxy)pyridine;hydrochloride |

InChI |

InChI=1S/C8H10N2O.ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |

InChI Key |

SWUPQAFIEWLDPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CN=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Azetidin 3 Yloxy Pyridine Hydrochloride

Established Synthetic Routes for Azetidine-Pyridine Linkages

The creation of the azetidine-pyridine ether bond is a primary focus in the synthesis of the target compound. Established methods such as etherification and the Mitsunobu reaction are frequently employed.

Etherification and Addition Reactions in Azetidine (B1206935) Derivatization

Traditional etherification reactions provide a direct, though sometimes challenging, route to the desired linkage. These reactions typically involve the coupling of an activated azetidine precursor with a pyridinol derivative. The inherent ring strain of azetidines can complicate these syntheses, but various methods have been developed to address this. researchgate.net One common approach involves the use of a protected 3-hydroxyazetidine and a suitable pyridine (B92270) derivative under basic conditions.

Addition reactions also play a role in constructing the azetidine ring itself, which is a prerequisite for the final ether linkage formation. Methods like the aza-Paterno-Büchi reaction, a photocycloaddition of imines and alkenes, can be utilized to form the four-membered azetidine ring. rsc.org

Mitsunobu Reaction Applications in Azetidine-Pyridine Synthesis

The Mitsunobu reaction is a powerful and versatile tool for forming carbon-oxygen bonds with inversion of stereochemistry, making it highly applicable to the synthesis of chiral molecules. wikipedia.orgorganic-chemistry.orgnih.gov In the context of 3-(Azetidin-3-yloxy)pyridine (B1278280) synthesis, this reaction typically involves the coupling of a 3-hydroxyazetidine with a 3-hydroxypyridine (B118123) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

A modified Mitsunobu protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃) has been shown to be effective in synthesizing pyridine ethers, minimizing by-product formation and simplifying purification. nih.gov This method has proven to be efficient and suitable for parallel synthesis. nih.govresearchgate.net

| Reagent | Role in Mitsunobu Reaction | Reference |

| Triphenylphosphine (PPh₃) | Activates the alcohol | wikipedia.org |

| Diethyl azodicarboxylate (DEAD) | Oxidizing agent | wikipedia.org |

| Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent | wikipedia.org |

| 1,1'-(azodicarbonyl)dipiperidine (ADDP) | Alternative to DEAD, reduces by-products | nih.gov |

| Polymer-supported triphenylphosphine (PS-PPh₃) | Facilitates purification | nih.gov |

Novel Approaches and Process Chemistry Enhancements

Continuous research focuses on developing more efficient, selective, and scalable synthetic routes. These novel approaches often address the challenges of regioselectivity and enantioselectivity.

Regioselective Synthesis Strategies

Achieving the desired substitution pattern on the pyridine ring is crucial. Regioselective synthesis strategies aim to control the position of the azetidinoxy group on the pyridine ring. One approach involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride, which can lead to the regioselective formation of 3-(2-hydroxyaryl)pyridines. nih.gov While not a direct synthesis of the target compound, this demonstrates a method for controlling substitution on the pyridine ring. Another strategy for the C4-alkylation of pyridines utilizes a maleate-derived blocking group to direct Minisci-type reactions. nih.gov

Enantioselective Synthesis Techniques for Azetidine-Pyridine Analogues

The synthesis of specific enantiomers of azetidine-pyridine analogues is of significant interest due to the often stereospecific nature of biological activity. nih.gov Enantioselective synthesis of chiral azetidines can be achieved through various methods, including the use of chiral starting materials or chiral catalysts. rsc.orgnih.gov For instance, copper-catalyzed asymmetric boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines. nih.gov Gold-catalyzed intermolecular oxidation of alkynes has been used to synthesize chiral azetidin-3-ones, which are valuable precursors. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another powerful method for producing enantioenriched 3-substituted piperidines, a related class of compounds. nih.gov

Derivatization Strategies for 3-(Azetidin-3-yloxy)pyridine Hydrochloride Analogs

The core structure of 3-(Azetidin-3-yloxy)pyridine can be modified to create a library of analogues for structure-activity relationship (SAR) studies. Derivatization can occur at several positions on both the azetidine and pyridine rings.

Introduction of Diverse Substituents to Modulate Activity

A cornerstone of medicinal chemistry is the exploration of structure-activity relationships (SAR) through the introduction of various substituents onto a parent scaffold. For 3-(Azetidin-3-yloxy)pyridine analogues, the pyridine ring is a prime target for such modifications, as substituents can profoundly influence electronic properties, steric interactions, and metabolic stability, thereby modulating biological activity. nih.gov

Research into analogues of similar 3-pyridyl ether nAChR ligands has generated a wealth of SAR data. Studies have shown that adding substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring can alter binding affinity at neuronal nicotinic receptors by several orders of magnitude. nih.gov For example, in a series of analogues of 3-(2-aminoethoxy)pyridine, a potent nicotinic receptor agonist, substitutions at the 5'- and 6'-positions of the pyridine ring led to compounds with binding affinities (Ki) ranging from 0.076 nM to 319 nM. nih.gov

The data below, derived from studies on closely related pyridine analogues, illustrates the profound impact of substituents on nicotinic receptor binding affinity.

Table 1: Effect of Pyridine Ring Substituents on Nicotinic Receptor Binding Affinity for Analogues of 3-(2-aminoethoxy)pyridine nih.gov

| Compound | Substituent(s) | Binding Affinity (Ki, nM) |

| Parent Compound | None | 26 |

| Analogue 1 | 5'-Br | 1.8 |

| Analogue 2 | 5'-I | 0.96 |

| Analogue 3 | 5'-CN | 14 |

| Analogue 4 | 6'-Cl | 4.8 |

| Analogue 5 | 5'-Vinyl, 6'-Cl | 0.076 |

Table 2: Effect of Pyridine Ring Substituents on Nicotinic Receptor Binding Affinity for Analogues of A-84543 nih.gov

| Compound | Substituent(s) | Binding Affinity (Ki, nM) |

| A-84543 (Parent) | None | 0.60 |

| Analogue A | 2-Cl | 2.9 |

| Analogue B | 5-Br | 0.15 |

| Analogue C | 5-I | 0.16 |

| Analogue D | 6-Cl | 1.2 |

| Analogue E | 6-CH3 | 11 |

These systematic modifications provide a clear roadmap for optimizing the 3-(Azetidin-3-yloxy)pyridine scaffold, demonstrating that even subtle electronic and steric changes can lead to significant gains in potency and selectivity. nih.govrsc.org

Structure Activity Relationship Sar Investigations of 3 Azetidin 3 Yloxy Pyridine Hydrochloride Derivatives

Impact of Azetidine (B1206935) Ring Modifications on Biological Activity

The four-membered azetidine ring, while a source of synthetic challenge, is a critical element for the biological activity of these compounds. Its size, stereochemistry, and substitution patterns are defining factors in how the molecule interacts with its biological target. The inherent ring strain of the azetidine heterocycle, estimated at approximately 25.4 kcal/mol, contributes to its unique chemical properties and potential reactivity within a receptor binding pocket.

Ring Size and Stereocenter Effects on Target Interaction

The conformationally constrained four-membered azetidine ring plays a crucial role in orienting the molecule for optimal target engagement. The stereochemistry at the point of attachment to the linker is a paramount determinant of activity. For instance, in analogues like ABT-594, a potent analgesic, the (S)-enantiomer is significantly more active than its (R)-counterpart, highlighting a specific stereochemical preference at the receptor binding site. This suggests that the spatial arrangement of the azetidine nitrogen and the rest of the pharmacophore is critical for a productive ligand-receptor interaction.

Studies comparing cyclic amines of varying sizes have shown that modifications to the ring size have a dramatic effect on receptor binding affinity. While the azetidine ring is a core feature of many potent compounds, expanding to a pyrrolidine (B122466) ring can, in some contexts, lead to highly potent molecules, demonstrating that the size of the saturated nitrogenous ring is a key optimization parameter.

Substituent Effects on Azetidine Nitrogen and Carbon Atoms

Substitution on the azetidine ring itself has been shown to be generally detrimental to activity. Research on analogues of potent nAChR agonists revealed that adding one or two methyl groups to the 3-position of the azetidine ring leads to a substantial decrease in both binding affinity and biological activity. acs.org This indicates a tight fit in the binding pocket around this part of the molecule, where steric bulk is not tolerated.

The nitrogen atom of the azetidine ring is a key basic center, often protonated at physiological pH, which typically engages in a crucial ionic interaction with an acidic amino acid residue in the receptor binding site. While N-methylation in some related nicotinic agonists can be tolerated or even beneficial, for the 3-(azetidin-3-yloxy)pyridine (B1278280) series, the unsubstituted secondary amine (N-H) is often preferred for maximal potency, allowing for a critical hydrogen bond donation.

| Modification Site | Substituent | Impact on Biological Activity |

| Azetidine C3-Position | Methyl | Substantially decreased affinity and activity. acs.org |

| Azetidine Stereocenter | (S)-enantiomer vs. (R)- | (S)-enantiomer is typically the more potent form. |

| Azetidine Nitrogen | Unsubstituted (N-H) | Generally optimal for high-affinity binding. |

Role of Pyridine (B92270) Moiety in Modulating Activity

Positional Isomerism and Substituent Effects on Pyridine Ring

The position and nature of substituents on the pyridine ring are powerful modulators of binding affinity and selectivity. Extensive research on halogenated analogues of 3-(2(S)-Azetidinylmethoxy)pyridine has provided detailed insights. Halogen substituents at the 5- or 6-positions of the pyridine ring are well-tolerated and can result in compounds with subnanomolar affinity for nAChRs. acs.org Similarly, a fluorine atom at the 2-position is also consistent with high affinity. acs.org

However, introducing larger halogens like chlorine, bromine, or iodine at the 2-position leads to a significant drop in binding affinity. acs.org This suggests that the space around the 2-position is sterically restricted, and bulky substituents cause an unfavorable conformational change in the molecule. acs.org In a broader context of pyridine derivatives, the presence and positions of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) have been shown to enhance biological activity in other therapeutic areas, whereas bulky groups tend to decrease it. nih.gov

| Compound/Modification | Pyridine Ring Substituent | Binding Affinity (Ki, pM) vs. (±)-[³H]Epibatidine |

| A-85380 (Parent Compound) | None | 49 |

| 5-Position Halogens | ||

| 5-Fluoro | 5-F | 11 |

| 5-Chloro | 5-Cl | 12 |

| 5-Bromo | 5-Br | 14 |

| 5-Iodo | 5-I | 15 |

| 6-Position Halogens | ||

| 6-Fluoro | 6-F | 16 |

| 6-Chloro | 6-Cl | 18 |

| 6-Bromo | 6-Br | 20 |

| 2-Position Halogens | ||

| 2-Fluoro | 2-F | 210 |

| 2-Chloro | 2-Cl | 4,100 |

| 2-Bromo | 2-Br | 11,000 |

| 2-Iodo | 2-I | 34,000 |

| Data sourced from a study on 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines. acs.org |

Linker Region Analysis and Optimization

The ether (-O-) linkage between the pyridine and azetidine rings serves a crucial, albeit sterically simple, role. Its primary function is to hold the two key heterocyclic pharmacophores in a specific spatial orientation relative to one another, allowing them to simultaneously engage their respective sub-pockets within the receptor binding site. The geometry of the ether bond, with its characteristic bond angle, dictates the distance and conformational flexibility between the two rings.

Despite its importance in positioning the key binding elements, the ether linker itself has not been a major focus of published SAR studies for this class of compounds. The literature predominantly details modifications of the terminal rings. Investigations into linker optimization, such as replacing the oxygen atom with a sulfur atom (thioether), a methylene (B1212753) group, or a secondary amine, are not widely reported. Such modifications would subtly alter the bond angle, length, and polarity of the linker, potentially leading to improved binding kinetics, selectivity, or metabolic stability. This represents an area ripe for future investigation to further refine the pharmacological profile of 3-(azetidin-3-yloxy)pyridine derivatives.

Importance of the Ether Linkage

The ether linkage in 3-(Azetidin-3-yloxy)pyridine and its derivatives is a key structural feature that significantly influences the molecule's conformation, electronic properties, and, consequently, its binding affinity to target receptors. This linkage, consisting of an oxygen atom connecting the 3-position of the azetidine ring to the 3-position of the pyridine ring, is not merely a passive spacer. Its electronegativity and ability to participate in hydrogen bonding can be critical for anchoring the ligand within the receptor's binding pocket.

In related series of muscarinic agonists, the nature of the atom linking a heterocyclic amine to an aromatic ring has been shown to be a determinant of potency and efficacy. For instance, in a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, analogues featuring an alkoxy linker were found to be potent muscarinic agonists. nih.gov The oxygen atom in the ether linkage of 3-(Azetidin-3-yloxy)pyridine derivatives is believed to play a similar role, potentially forming a key hydrogen bond interaction with amino acid residues in the binding site of muscarinic receptors.

The geometry imposed by the ether linkage also dictates the relative orientation of the azetidine and pyridine moieties. This spatial arrangement is critical for aligning the pharmacophoric elements of the molecule—the basic nitrogen of the azetidine and the aromatic pyridine ring—with the complementary features of the receptor. Any alteration to this linkage would invariably affect this geometric relationship and, as a result, the biological activity.

Exploration of Alternative Linker Strategies

To further understand the role of the ether linkage and to optimize the pharmacological profile of these compounds, researchers have investigated the replacement of the ether oxygen with other atoms or functional groups. This bioisosteric replacement strategy is a common approach in medicinal chemistry to modulate a compound's activity, selectivity, and pharmacokinetic properties.

Studies on analogous systems have provided valuable insights into the effects of such modifications. A particularly informative study on 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines compared the effects of alkoxy, alkylthio, and alkyl linkers on muscarinic receptor affinity and efficacy. The findings from this research offer a predictive framework for the SAR of 3-(Azetidin-3-yloxy)pyridine derivatives.

The replacement of the ether oxygen with a sulfur atom to create a thioether linkage has been shown to be a successful strategy in related compounds. The (alkylthio)-TZTP analogues generally exhibited higher receptor affinity and were more potent than their corresponding alkoxy counterparts. nih.gov This suggests that a thioether-linked 3-(Azetidin-3-ylthio)pyridine derivative could potentially exhibit enhanced muscarinic activity compared to its ether analogue. The increased size and lower electronegativity of the sulfur atom, as well as its ability to form different types of non-covalent interactions, may contribute to this enhanced affinity.

Conversely, replacing the ether linkage with a non-polar alkyl group has been shown to be detrimental to activity. In the same series of thiadiazolyl-tetrahydropyridines, the alkyl-TZTP analogues demonstrated significantly lower affinity for muscarinic receptors, with their efficacy being too low to be measured in certain functional assays. nih.gov This starkly underscores the importance of a heteroatom at this linker position, capable of engaging in specific polar interactions with the receptor.

The table below summarizes the structure-activity relationships observed in a series of analogous muscarinic agonists, which can be extrapolated to predict the potential effects of modifying the linker in 3-(Azetidin-3-yloxy)pyridine derivatives.

| Linker Type | Generic Structure | Observed Activity in Analogous Systems | Reference |

| Alkoxy (Ether) | R-O-Ar | Potent muscarinic agonists | nih.gov |

| Alkylthio (Thioether) | R-S-Ar | Higher receptor affinity and potency compared to alkoxy analogues | nih.gov |

| Alkyl | R-CH₂-Ar | 10-100 times lower receptor affinity compared to alkoxy and alkylthio analogues | nih.gov |

R represents a heterocyclic amine moiety, and Ar represents an aromatic ring system.

These findings collectively highlight that while the ether linkage in 3-(Azetidin-3-yloxy)pyridine hydrochloride is a critical determinant of its activity, the exploration of alternative linkers, particularly the thioether linkage, presents a promising avenue for the development of novel derivatives with potentially superior pharmacological properties. The dramatic loss of activity upon replacement with a simple alkyl linker reinforces the necessity of a polar, electron-rich atom at this position for effective receptor interaction.

Mechanistic and Target Oriented Research for 3 Azetidin 3 Yloxy Pyridine Hydrochloride

Identification of Molecular Targets and Pathways

The identification of specific molecular targets is a foundational step in characterizing the pharmacological profile of a compound. For 3-(Azetidin-3-yloxy)pyridine (B1278280) hydrochloride, this involves exploring its potential interactions with various enzymes and receptors.

The pyridine (B92270) nucleus is a common scaffold in a multitude of kinase inhibitors. nih.govnih.gov However, specific inhibitory activity of 3-(Azetidin-3-yloxy)pyridine hydrochloride against the enzymes listed below has not been detailed in the reviewed literature.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): There are no specific studies detailing the inhibition of NAAA by this compound. NAAA is a lysosomal enzyme responsible for the degradation of bioactive lipids like palmitoylethanolamide (B50096) (PEA). nih.gov

Receptor-Interacting Protein Kinase 1 (RIPK1): Direct inhibition of RIPK1 by this compound has not been reported. RIPK1 is a serine/threonine kinase that plays a crucial role in inflammation and cell death pathways. nih.gov

c-Met Kinase: While numerous pyridine-containing compounds have been developed as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer, specific data for this compound is not available. In related research, a more complex molecule containing pyridine and azetidin-3-ol (B1332694) moieties was shown to form key hydrogen bonds with the hinge region of c-Met kinase, indicating that these structural components can participate in binding to this target.

Pim-1 Kinase: Research has not specifically identified this compound as an inhibitor of Pim-1 kinase. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family are serine/threonine kinases involved in cell cycle progression and apoptosis.

CDK8: There is no published evidence of this compound inhibiting Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription.

Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Source |

|---|---|---|

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Data Not Available | N/A |

| Receptor-Interacting Protein Kinase 1 (RIPK1) | Data Not Available | N/A |

| c-Met Kinase | Data Not Available | N/A |

| Pim-1 Kinase | Data Not Available | N/A |

The interaction of compounds with cell surface and intracellular receptors determines a significant part of their pharmacological effects.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes: Direct binding studies for this compound are not available. However, research on structurally related compounds provides a strong rationale for investigating this target. A compound known as sazetidine-A, which features an azetidine (B1206935) ring linked to a pyridine ring via a methoxy (B1213986) group, demonstrates high potency and selectivity for the α4β2 nAChR subtype. This compound acts as a partial agonist. Another nicotinic agonist, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA), which also contains both azetidine and pyridine rings, shows a high affinity for the α4β2 nAChR subtype. These findings suggest that the combination of azetidine and pyridine moieties, as found in this compound, may confer affinity for nAChRs.

c-Met: As a receptor tyrosine kinase, c-Met is also a binding target. As noted in the enzyme inhibition section, while pyridine derivatives are known to bind to and inhibit c-Met, specific binding data for this compound is absent from the literature.

Metabotropic Glutamate Receptor 4 (mGluR4): There are no specific binding profile studies of this compound with mGluR4 reported.

Dopamine (B1211576) D3 Receptor: No binding data for this compound at the dopamine D3 receptor has been published.

Receptor Binding Data for Structurally Related Compounds

| Receptor Target | Compound | Binding Data (Kᵢ) | Selectivity | Source |

|---|---|---|---|---|

| α4β2 nAChR | Sazetidine-A | High Potency | Selective for α4β2 over other subtypes | |

| α4β2 nAChR | (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | 1.21 nM | Higher affinity for α4β2 than α3-containing subtypes | |

| c-Met | This compound | Data Not Available | N/A | N/A |

| mGluR4 | This compound | Data Not Available | N/A | N/A |

Elucidation of Mechanism of Action

Understanding the precise mechanism of action requires detailed knowledge of how a ligand interacts with its molecular target and the functional consequences of this interaction.

Without confirmed molecular targets and experimental data, a definitive binding mode analysis for this compound cannot be provided. It is hypothesized that interactions would be non-covalent. Based on analogs targeting nAChRs, it is plausible that the pyridine nitrogen could act as a hydrogen bond acceptor, while the azetidine nitrogen, likely protonated under physiological conditions, could engage in cation-π interactions with aromatic residues in a receptor binding pocket.

There are no published functional assay results for this compound. For the structurally related compound sazetidine-A, engagement with the α4β2 nAChR results in partial agonism. Prolonged exposure leads to an inhibitory effect on the function of these receptors, which is likely mediated by receptor desensitization. In animal models, this target engagement translates to antidepressant-like effects. Whether this compound would elicit similar functional outcomes remains to be determined through future research.

Preclinical Pharmacological Profiling of 3 Azetidin 3 Yloxy Pyridine Hydrochloride Analogs

In Vitro Pharmacological Characterization

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity and metabolic fate of new chemical entities. These studies are crucial for selecting promising candidates for further development.

Cell-Based Functional Assays

Cell-based assays are fundamental in assessing the functional effects of compounds on biological systems. For analogs of 3-(Azetidin-3-yloxy)pyridine (B1278280) hydrochloride, a range of assays have been employed to explore their therapeutic potential across different disease areas.

While specific data on the anti-necroptosis, antiproliferative, and antiviral activities of direct analogs of 3-(Azetidin-3-yloxy)pyridine hydrochloride are not extensively detailed in the public domain, the broader class of pyridine (B92270) and azetidinone-containing compounds has been investigated for various biological activities. For instance, some pyridine derivatives have been explored for their potential in modulating cellular processes relevant to these activities.

In the context of inotropic activity , which relates to the force of muscular contractions, particularly of the heart muscle, analogs of milrinone (B1677136), which feature a pyridine ring, have been synthesized and evaluated. nih.gov Certain 4-aryl-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and related compounds demonstrated cardiotonic activity comparable to milrinone in studies using spontaneously beating atria from reserpine-treated guinea pigs. nih.gov This highlights the potential for pyridine-based structures to influence cardiac function.

Regarding antimicrobial activity , which can be considered a form of antiproliferative activity against microorganisms, various pyridine and azetidinone derivatives have shown promise. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov Similarly, novel benzophenone (B1666685) fused azetidinone derivatives have demonstrated good inhibition against various bacterial and fungal strains. mdpi.com Another study on 3-chloro-4-aryl-N-pyridine-2-yl-2-azetidinone derivatives reported significant leptospirocidal activity for several compounds in the series. researchgate.net

It is important to note that these examples represent the broader potential of the chemical scaffolds and not necessarily direct analogs of this compound. The specific functional activities of its analogs would depend on the nature and arrangement of their substituents.

Cross-Species Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its efficacy and safety. This is often assessed in vitro using liver microsomes and hepatocytes from different species, including humans, to predict its metabolic fate in vivo.

The goal is to identify compounds with moderate metabolic stability – not so rapidly metabolized that they are cleared from the body too quickly to exert a therapeutic effect, but not so stable that they accumulate to toxic levels. Cross-species comparisons help in selecting the most appropriate animal models for further preclinical development and in predicting human pharmacokinetics.

Enzyme Phenotyping Studies

Enzyme phenotyping studies, particularly focusing on cytochrome P450 (CYP) inhibition, are essential for predicting potential drug-drug interactions. CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.

Specific CYP inhibition profiles for analogs of this compound are not detailed in the available literature. However, the general approach involves incubating the test compound with specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and a known substrate for that enzyme. The ability of the test compound to inhibit the metabolism of the substrate is then measured, typically by quantifying the formation of the metabolite. The concentration of the test compound that causes 50% inhibition (IC50) is a key parameter determined from these studies. Compounds with low IC50 values are more likely to cause clinically significant drug-drug interactions.

In Vivo Proof-of-Concept Studies in Animal Models

Following promising in vitro results, drug candidates are advanced to in vivo studies in animal models of disease to establish proof-of-concept for their therapeutic efficacy and to further characterize their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Evaluation Methodologies in Preclinical Species

Pharmacokinetic (PK) studies in preclinical species are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are crucial for determining the appropriate dosing regimen for subsequent efficacy and toxicology studies.

Standard methodologies for PK evaluation in preclinical species such as rats, mice, and dogs typically involve administering the compound via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points. The concentration of the drug and its major metabolites in the plasma is then quantified using sensitive bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS).

From the concentration-time data, key PK parameters are calculated, including:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

t1/2: Elimination half-life.

Cl: Clearance, the volume of plasma cleared of the drug per unit time.

Vd: Volume of distribution, an indicator of how widely the drug distributes in the body tissues.

While specific PK data for this compound analogs were not found, the in vivo evaluation of 3-pyridyl-1,3-thiazole derivatives for Chagas disease included considerations of their bioavailability and stability, which are key aspects of pharmacokinetics. nih.gov

Computational Chemistry Applications in 3 Azetidin 3 Yloxy Pyridine Hydrochloride Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug design for predicting the interaction between a ligand, such as 3-(Azetidin-3-yloxy)pyridine (B1278280) hydrochloride, and its biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities

Through molecular docking simulations, researchers can visualize and evaluate the most likely binding poses of 3-(Azetidin-3-yloxy)pyridine hydrochloride within the active site of a target protein. These simulations calculate a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. For instance, in studies of related pyridine (B92270) derivatives targeting cholinesterases, docking studies have been used to predict binding energies (ΔG) and inhibition constants (Ki). While specific data for this compound is not publicly available, a hypothetical docking study against a relevant target, such as a nicotinic acetylcholine (B1216132) receptor (nAChR) subtype, could yield valuable predictive data on its binding affinity. The results of such a study would typically be presented in a table format, outlining the predicted binding energy for various poses.

Table 1: Hypothetical Docking Scores for this compound against a Target Receptor

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| 1 | -8.5 | 0.5 |

| 2 | -8.2 | 0.8 |

| 3 | -7.9 | 1.2 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Elucidation of Key Interaction Residues (e.g., Hydrogen Bonding, π-Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-target complex. These interactions are fundamental to the ligand's biological activity. For pyridine-containing compounds, key interactions often include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom in the azetidinoxy group of this compound can act as hydrogen bond acceptors, while the protonated amine in the azetidine (B1206935) ring can act as a hydrogen bond donor. Docking studies on similar molecules have identified crucial hydrogen bond interactions with amino acid residues like Asp, Asn, Tyr, and Gln in the active sites of their targets. nih.gov

π-Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov These interactions are significant for the proper orientation and stabilization of the ligand in the binding pocket.

Hydrophobic Interactions: The aliphatic azetidine ring can form hydrophobic interactions with nonpolar residues in the target's active site.

Table 2: Potential Key Interaction Residues for this compound

| Interaction Type | Potential Interacting Residue (Example) |

| Hydrogen Bond | Aspartate (Asp), Tyrosine (Tyr) |

| π-Stacking | Phenylalanine (Phe), Tryptophan (Trp) |

| Hydrophobic | Leucine (Leu), Valine (Val) |

Note: This table lists potential interacting residues based on common interactions observed for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmpas.com

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known activities. By analyzing various molecular descriptors (e.g., physicochemical properties, topological indices), a predictive model is generated. For a series of compounds including this compound, a QSAR model could be developed to predict their affinity for a specific receptor, such as the nAChR. nih.govnih.gov Studies on nicotinoid agonists have successfully used Hansch-type equations and Comparative Molecular Field Analysis (CoMFA) to build robust QSAR models. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Application of Machine Learning Techniques (e.g., Support Vector Machines)

Modern QSAR studies increasingly employ machine learning algorithms to handle complex and non-linear data. nih.gov Techniques like Support Vector Machines (SVM), Random Forests (RF), and artificial neural networks are used to develop more accurate and predictive QSAR models. researchgate.netnih.gov For instance, SVM has been successfully used to build QSAR models for predicting the anti-tubercular activity of pyrazoline scaffolds. jmpas.com In the context of this compound research, a machine learning-based QSAR model could be trained on a dataset of related nicotinic agonists to predict its activity. These models can often achieve higher predictive accuracy compared to traditional linear methods. youtube.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. rsc.org Pharmacophore models are instrumental in virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

For this compound and its analogues, a pharmacophore model could be generated based on the key interaction features identified through molecular docking. A typical pharmacophore for a nicotinic agonist might include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the protonated azetidine nitrogen), and a hydrophobic feature (the azetidine ring). nih.gov This model can then be used to screen virtual compound libraries to identify novel molecules that possess these essential features and are therefore likely to exhibit similar biological activity. This approach significantly accelerates the discovery of new lead compounds. nih.gov

Identification of Essential Structural Features for Activity

A primary application of computational chemistry in the study of this compound is the identification of its essential structural features required for biological activity. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in this process. By analyzing a series of structurally related analogs, researchers can build computational models that correlate specific molecular fields (e.g., steric and electrostatic) with observed biological activity.

For a hypothetical series of analogs of 3-(Azetidin-3-yloxy)pyridine, a 3D-QSAR study would involve aligning the compounds and calculating their molecular interaction fields. The resulting data can be visualized through contour maps, which highlight regions where modifications to the molecular structure are likely to impact activity. For instance, a contour map might indicate that a bulky substituent at a particular position on the pyridine ring is detrimental to activity, while a hydrogen bond donor in the azetidine ring is favorable.

A recent review highlighted that for various pyridine derivatives, the presence and specific positioning of groups like -OMe, -OH, -C=O, and -NH2 can significantly enhance their biological effects. mdpi.com Conversely, the addition of bulky groups or halogen atoms often leads to a decrease in activity. mdpi.com Such computational studies provide a detailed roadmap for medicinal chemists to design and synthesize new analogs with improved potency.

Table 1: Hypothetical 3D-QSAR Data for Analogs of 3-(Azetidin-3-yloxy)pyridine

| Compound ID | Modification | Steric Field Contribution | Electrostatic Field Contribution | Predicted pIC50 |

| A-01 | Parent (3-(Azetidin-3-yloxy)pyridine) | Baseline | Baseline | 6.5 |

| A-02 | 4-Fluoro on Pyridine | Favorable | Unfavorable | 6.2 |

| A-03 | 2-Methyl on Pyridine | Unfavorable | Neutral | 5.8 |

| A-04 | N-Methyl on Azetidine | Neutral | Favorable | 6.8 |

| A-05 | 5-Methoxy on Pyridine | Favorable | Favorable | 7.1 |

Note: This table is illustrative and does not represent actual experimental data.

Database Screening for Novel Scaffolds

Database screening, also known as virtual screening, is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. In the context of this compound, this method can be employed to identify novel scaffolds that mimic the key pharmacophoric features of the parent molecule but possess a different core structure. This process, often referred to as scaffold hopping, is crucial for discovering new chemical series with potentially improved properties, such as enhanced efficacy, better safety profiles, or novel intellectual property. mdpi.comnih.gov

The process typically begins with the creation of a pharmacophore model based on the known active conformation of 3-(Azetidin-3-yloxy)pyridine or a related ligand. This model defines the essential 3D arrangement of chemical features required for activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This pharmacophore model is then used as a query to screen large compound databases, such as ZINC or ChEMBL. nih.gov

Alternatively, ligand-based virtual screening can be performed using the 2D or 3D structure of 3-(Azetidin-3-yloxy)pyridine as a template to search for structurally similar molecules. nih.gov This approach relies on the principle that structurally similar compounds are likely to have similar biological activities.

A study on the discovery of novel TTK inhibitors demonstrated the effectiveness of scaffold-focused virtual screening. By using the scaffold of a known inhibitor as a query, researchers were able to identify eight new, structurally distinct active compounds. nih.gov A similar strategy could be applied to the 3-(azetidin-3-yloxy)pyridine scaffold to explore new chemical space and identify novel classes of inhibitors for a given target.

Table 2: Hypothetical Results from a Virtual Screening Campaign Using a 3-(Azetidin-3-yloxy)pyridine-based Pharmacophore

| Database Hit ID | Scaffold Type | Pharmacophore Fit Score | Predicted Affinity (nM) | Novelty |

| ZINC12345 | Imidazopyridine | 0.95 | 50 | High |

| CHEMBL67890 | Benzimidazole | 0.92 | 75 | High |

| VENDOR-A1B2 | Pyrrolopyrimidine | 0.88 | 120 | High |

| ZINC54321 | Quinoline | 0.85 | 200 | Medium |

Note: This table is illustrative and does not represent actual experimental data.

Through these computational strategies, the exploration of the chemical space around this compound can be performed efficiently and rationally, guiding the synthesis of new compounds with a higher probability of success in the drug discovery pipeline.

Prodrug Design Strategies for 3 Azetidin 3 Yloxy Pyridine Hydrochloride

Principles and Rationale for Prodrug Development

The key objectives of prodrug design include:

Enhancement of Bioavailability: Many drugs exhibit poor absorption from the gastrointestinal tract due to low lipophilicity or ionization at physiological pH. For a compound like 3-(Azetidin-3-yloxy)pyridine (B1278280) hydrochloride, the basic nitrogen atoms in the azetidine (B1206935) and pyridine (B92270) rings will be protonated at physiological pH, potentially limiting its ability to cross biological membranes by passive diffusion. nih.gov A prodrug approach can mask these ionizable groups, increasing lipophilicity and enhancing absorption. nih.gov

Improved Targeting: Prodrugs can be designed to be selectively activated at the target site of action, thereby increasing the drug concentration where it is needed and reducing systemic exposure and potential side effects. nih.gov

Increased Stability: Some drugs are susceptible to chemical or enzymatic degradation before they can reach their target. A prodrug can protect the parent molecule from premature metabolism. nih.gov

Enhanced Solubility: For drugs with poor aqueous solubility, prodrugs can be designed to incorporate water-solubilizing moieties, facilitating formulation and administration. nih.gov

The design of a successful prodrug requires a careful balance of properties. The prodrug must be stable enough to reach its target but labile enough to be efficiently converted to the active drug. The promoiety, the portion of the prodrug that is cleaved off, should be non-toxic and readily eliminated from the body.

Carrier-Linked Prodrug Approaches (e.g., Bipartite, Tripartite, Mutual Prodrugs)

Carrier-linked prodrugs involve the covalent attachment of a promoiety (carrier) to the active drug molecule. alquds.edu This is a versatile strategy that can be adapted to the specific functional groups present in 3-(Azetidin-3-yloxy)pyridine hydrochloride, namely the secondary amine of the azetidine ring.

Bipartite Prodrugs: In this approach, the drug is directly linked to a single carrier molecule. For the secondary amine of the azetidine ring, various linkages can be considered, such as amides, carbamates, or N-acyloxyalkyl derivatives. alquds.edu For instance, N-acylation of the azetidine nitrogen would form an amide bond, which can be designed to be cleaved by amidases in the body. The choice of the acyl group can influence the rate of hydrolysis and the lipophilicity of the prodrug. nih.gov

Tripartite Prodrugs: These prodrugs consist of the drug, a carrier, and a linker that connects them. This design offers greater flexibility in tuning the properties of the prodrug, such as the rate of drug release. For example, a tripartite system could be designed where the azetidine nitrogen is linked to a promoiety via a spacer that undergoes enzymatic cleavage followed by an intramolecular cyclization to release the parent drug. nih.gov

Mutual Prodrugs: A mutual prodrug consists of two synergistic drugs linked together, where each drug acts as a promoiety for the other. If this compound were to be used in combination with another therapeutic agent, a mutual prodrug could be synthesized to ensure that both drugs are delivered to the same site of action. nih.gov

Table 1: Examples of Carrier-Linked Prodrug Strategies for Amine-Containing Compounds

| Prodrug Type | Parent Drug | Promoiety | Linkage | Advantage | Reference |

|---|---|---|---|---|---|

| Bipartite | Gabapentin | 1-Acyloxyalkyl | Carbamate | Increased oral bioavailability | researchgate.net |

| Bipartite | Rilpivirine | Lauric acid | N-acyloxymethyl | Long-acting formulation | nih.gov |

| Tripartite | Phenytoin | Phosphate | Phosphonooxymethyl | Improved aqueous solubility | researchgate.net |

| Mutual | Sulfasalazine | Sulfapyridine | Azo | Targeted delivery to the colon | nih.gov |

Bioprecursor Prodrug Design

Bioprecursor prodrugs are compounds that are metabolized into the active drug through processes such as oxidation, reduction, or phosphorylation. researchgate.net This approach does not involve a carrier molecule but rather relies on the metabolic machinery of the body to generate the active therapeutic agent.

For this compound, a potential bioprecursor strategy could involve the oxidation of the pyridine nitrogen to form a pyridine N-oxide derivative. Pyridine N-oxides are known to be metabolites of many pyridine-containing drugs and can be reduced back to the parent pyridine in vivo. google.com This strategy could potentially alter the pharmacokinetic profile of the parent compound.

Another hypothetical bioprecursor approach could involve the N-dealkylation of a substituted azetidine ring. For example, if a suitable alkyl group were attached to the azetidine nitrogen, it could be metabolically cleaved by enzymes such as cytochrome P450 to yield the parent secondary amine. nih.gov

Table 2: Examples of Bioprecursor Prodrug Strategies

| Prodrug | Active Drug | Metabolic Conversion | Rationale | Reference |

|---|---|---|---|---|

| Levodopa | Dopamine (B1211576) | Decarboxylation | CNS delivery | nih.gov |

| Sulindac | Sulindac sulfide | Reduction | Reduced gastric toxicity | alquds.edu |

| Nabumetone | 6-Methoxy-2-naphthylacetic acid | Oxidation | Reduced gastric toxicity | alquds.edu |

| Pyridine N-oxide derivative | Pyridine-containing drug | Reduction | Altered pharmacokinetics | google.com |

Targeted Prodrug Delivery Concepts

A key goal in drug development is to deliver the therapeutic agent specifically to its site of action, thereby maximizing efficacy and minimizing off-target effects. For a compound like this compound, which may have targets within the central nervous system (CNS), targeted prodrug delivery is a particularly attractive strategy. nih.gov

One of the most explored strategies for CNS-targeted delivery is to design prodrugs that can be recognized and transported by endogenous carrier systems at the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the brain, and many drugs are unable to cross it efficiently. nih.gov

Amino Acid Transporters: The BBB is equipped with various amino acid transporters, such as the large neutral amino acid transporter (LAT1), which can be exploited for drug delivery. nih.gov A prodrug of 3-(Azetidin-3-yloxy)pyridine could be synthesized by linking it to an amino acid, such as L-dopa or L-valine. chemscene.com This could facilitate its transport across the BBB, after which the amino acid promoiety would be cleaved off to release the active drug in the brain. nih.gov

Glucose Transporters: The glucose transporter 1 (GLUT1) is highly expressed at the BBB and is another potential target for prodrug delivery. nih.gov A glycosylated prodrug of 3-(Azetidin-3-yloxy)pyridine could potentially be transported into the brain via GLUT1. nih.gov

Receptor-Mediated Transcytosis: Large molecules can be transported across the BBB via receptor-mediated transcytosis. nih.gov While less common for small molecules, a prodrug of 3-(Azetidin-3-yloxy)pyridine could be conjugated to a larger carrier molecule, such as a peptide or antibody that binds to a specific receptor at the BBB. nih.gov

Table 3: Examples of Targeted Prodrug Delivery to the CNS

| Parent Drug | Targeting Strategy | Carrier/Promoiety | Transporter/Receptor | Reference |

|---|---|---|---|---|

| Dopamine | Bioprecursor | L-DOPA | LAT1 | nih.gov |

| 6-Mercaptopurine | Carrier-linked | L-cysteine | LAT1 | nih.gov |

| 7-Chlorokynurenic acid | Carrier-linked | Glucose | GLUT1 | nih.gov |

| Zidovudine | Carrier-linked | Ursodeoxycholic acid | Evades efflux transporters | news-medical.net |

Exploration of 3 Azetidin 3 Yloxy Pyridine Hydrochloride in Diverse Therapeutic Areas

Anti-inflammatory Research

Derivatives of pyridine (B92270) are recognized for their anti-inflammatory properties. nih.gov The pyridine nucleus is a common structural unit in synthetic anti-inflammatory drugs. researchgate.net Research has shown that certain 3-hydroxy-pyridine-4-one derivatives exhibit significant anti-inflammatory activity in experimental models. nih.gov For instance, in a study evaluating new derivatives, all tested compounds demonstrated notable anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov The mechanism of action is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

| Compound Type | Assay | Result | Reference |

| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema | Significant inhibition of inflammation | nih.gov |

| 3-Hydroxy-pyridine-4-one Derivatives | Croton oil-induced ear edema | Significant reduction in edema | nih.gov |

Oncology and Anticancer Investigations

The pyridine scaffold is a prominent feature in many compounds investigated for their anticancer potential. nih.gov Several pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov For example, novel imidazo[1,2-a]pyridine (B132010) compounds have shown promise as potential anticancer agents against breast cancer cells. nih.gov Studies have also explored pyrazolo[3,4-b]pyridine derivatives, which have been found to arrest the cell cycle and induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. nih.gov Furthermore, thiazolyl-pyridine hybrids linked with a thiophene (B33073) moiety have exhibited excellent anticancer activities against lung cancer cell lines. mdpi.com

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

| Imidazo[1,2-a]pyridines | HCC1937 (Breast Cancer) | Potent anti-survival effects | nih.gov |

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | Cell cycle arrest, apoptosis induction, CDK2/CDK9 inhibition | nih.gov |

| Thiazolyl-pyridine Hybrids | A549 (Lung Cancer) | Excellent anticancer activities | mdpi.com |

| Pyridine-Thiazole Hybrids | HEPG2 (Hepatocyte Carcinoma) | Notable anti-proliferative activity | mdpi.com |

Neuroscience and Neurological Disorder Research

The structural characteristics of 3-(Azetidin-3-yloxy)pyridine (B1278280) hydrochloride and related compounds make them promising candidates for neurological disorder research. evitachem.com The azetidine (B1206935) ring, in particular, may enhance binding affinity to target proteins. evitachem.com

Alcohol Use Disorder (AUD): Research into treatments for AUD has explored various pharmacological targets. While specific studies on 3-(Azetidin-3-yloxy)pyridine hydrochloride for AUD are not detailed, the broader class of compounds acting on neurotransmitter systems affected by alcohol are under investigation. nih.govmdpi.com Therapies often focus on modulating systems like GABA, glutamate, and opioid receptors to reduce cravings and withdrawal symptoms. nih.govnih.gov

Depression: The role of various heterocyclic compounds in managing depression is an active area of research.

Parkinson's Disease: Neuroprotective effects are a key area of investigation for neurodegenerative diseases like Parkinson's. Studies have shown that some azetidine derivatives can attenuate neurotoxicity in cellular models of Parkinson's disease. nih.gov For instance, a novel azetidine derivative, KHG26792, demonstrated protective effects against MPP+-induced cytotoxicity in SH-SY5Y cells, a common cellular model for studying Parkinson's disease. nih.gov Heterocyclic compounds are being explored for their potential to manage symptoms and slow disease progression by targeting mechanisms like enzyme inhibition and receptor modulation. mdpi.com

Cardiovascular Studies (e.g., Inotropic Activity)

Certain pyridine derivatives have been investigated for their cardiovascular effects, specifically their positive inotropic activity, which is the ability to increase the force of heart muscle contraction. A study on substituted indolyldihydropyridazinones, which are related to pyridine structures, revealed that these compounds could produce a dose-related increase in myocardial contractility. nih.gov One particular compound, 4,5-dihydro-5-methyl-6-(2-pyridin-4-yl-1H-indol-5-yl)pyrazin-3(2H)-one, demonstrated a significant and lasting cardiotonic effect in animal models. nih.gov This effect was not mediated by the stimulation of beta-adrenergic receptors, suggesting a different mechanism of action. nih.gov

Antimicrobial and Antiviral Applications

The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with antimicrobial and antiviral properties. nih.govnih.gov The incorporation of an azetidine ring can further enhance these activities.

Antimicrobial: Research has demonstrated that pyridine derivatives, including those containing an azetidine-2-one moiety, exhibit potent activity against a range of bacterial strains. mdpi.com For example, certain 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-ones were found to be highly effective against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. nih.gov

Antiviral: Pyridine-containing heterocycles have been extensively studied for their antiviral potential against a variety of viruses. nih.gov These compounds can inhibit viral replication through various mechanisms. nih.gov For instance, 1,2,3-triazole-containing derivatives have been synthesized and shown to possess antiviral activity, highlighting the potential of combining the pyridine scaffold with other heterocyclic rings to develop new antiviral agents. mdpi.com

| Compound Class | Target | Key Findings | Reference |

| Pyridine-containing Azetidin-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent antibacterial activity | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong antibacterial activity, similar to linezolid | nih.gov |

| 1,2,3-Triazole-containing derivatives | Influenza viruses | Suppression of viral reproduction | mdpi.com |

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Azetidine-Pyridine Scaffolds

The synthesis of molecules containing both azetidine (B1206935) and pyridine (B92270) rings is an active area of chemical research. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable component in drug discovery due to its ability to introduce conformational rigidity and act as a replacement for other cyclic and acyclic structures. chemspider.comorganic-chemistry.org Pyridine and its derivatives are also fundamental scaffolds in numerous biologically active compounds. researchgate.net

A plausible synthetic route to 3-(Azetidin-3-yloxy)pyridine (B1278280) hydrochloride would likely involve the formation of an ether linkage between a protected 3-hydroxyazetidine and a suitable pyridine derivative. Several established synthetic methodologies could be adapted for this purpose:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this context, a protected 3-hydroxyazetidine could be deprotonated with a strong base to form the corresponding alkoxide, which would then react with a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine) to form the desired ether linkage. The choice of protecting group on the azetidine nitrogen would be crucial to prevent side reactions and would need to be removed in a subsequent step to yield the final product. masterorganicchemistry.com

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgnih.gov A protected 3-hydroxyazetidine could be reacted with 3-hydroxypyridine (B118123) under Mitsunobu conditions to form the ether bond directly. nih.govorganic-chemistry.org This method is known for its mild reaction conditions and stereochemical inversion at the alcohol center, which may or may not be relevant depending on the stereochemistry of the starting azetidinol. wikipedia.orgnih.gov

Ullmann Condensation: This copper-catalyzed reaction is traditionally used to form aryl ethers from aryl halides and alcohols. wikipedia.org A protected 3-hydroxyazetidine could potentially be coupled with a 3-halopyridine in the presence of a copper catalyst and a base to form the target ether. Modern variations of the Ullmann reaction often use soluble copper catalysts and ligands to improve reaction efficiency and conditions. wikipedia.org

Buchwald-Hartwig Amination: While primarily known for forming carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively developed and could potentially be adapted for ether synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org These methods offer a broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Novel Target Identification and Validation Approaches

Identifying the biological targets of novel chemical entities is a critical step in the drug discovery process. For a compound like 3-(Azetidin-3-yloxy)pyridine hydrochloride, a variety of modern techniques could be employed to elucidate its mechanism of action and identify its molecular targets. These approaches can be broadly categorized into direct and indirect methods.

Direct Approaches:

Chemoproteomics: This powerful technique involves using a modified version of the compound of interest as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. beilstein-journals.org The captured proteins are then identified using mass spectrometry. Affinity-based probes, where the compound is functionalized with a reactive group or a tag, are a common tool in this approach. masterorganicchemistry.com

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand to a protein can stabilize the protein against thermal denaturation. By heating cells or cell lysates treated with the compound and measuring the amount of soluble protein at different temperatures, it is possible to identify proteins that are stabilized by the compound, thus indicating a direct binding interaction. masterorganicchemistry.com

Indirect and Systems-Level Approaches:

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. beilstein-journals.org This can provide strong clues about the biological pathway, and potentially the direct target, with which the compound interacts.

Computational Methods: In-silico approaches, including molecular docking and virtual screening, can predict potential binding partners for a compound based on its three-dimensional structure and the structures of known protein targets. organic-chemistry.org These computational predictions can then be validated experimentally.

Phenotypic Screening and Pathway Analysis: High-content screening of compound libraries against various cell-based assays can reveal specific cellular phenotypes induced by a compound. Subsequent analysis of changes in gene expression (transcriptomics) or protein levels (proteomics) can help to map the affected biological pathways and infer the compound's mechanism of action. beilstein-journals.org

The validation of identified targets is a crucial subsequent step, often involving techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity between the compound and the purified target protein.

Integrated Research Platforms for Compound Optimization

The optimization of a lead compound into a viable drug candidate is a complex, multi-parameter process. Integrated research platforms that combine computational tools with high-throughput experimental assays are becoming increasingly important for streamlining this process. wikipedia.orgwikipedia.org

Key Components of Integrated Platforms:

Computational Chemistry and Molecular Modeling: Software platforms like the Molecular Operating Environment (MOE) and others allow for the in-silico design of new analogs of a lead compound. nih.gov These tools can predict how structural modifications will affect properties such as binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. organic-chemistry.org

High-Throughput Synthesis: Automated and parallel synthesis platforms enable the rapid creation of libraries of related compounds based on the computational designs. researchgate.net This allows for the efficient exploration of the structure-activity relationship (SAR).

In Vitro ADME-Tox and Biological Assays: Integrated platforms often include a suite of standardized, high-throughput in vitro assays to measure key properties of the newly synthesized compounds. researchgate.net This can include assays for metabolic stability, cell permeability, and off-target effects, as well as assays to measure the desired biological activity.

Data Integration and Analysis: A central component of these platforms is a robust data management system that captures and integrates all the data generated from computational predictions, chemical synthesis, and biological testing. wikipedia.org Advanced data analysis and visualization tools help researchers to make informed decisions about which compounds to advance and what modifications to explore next. wikipedia.org

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(Azetidin-3-yloxy)pyridine hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between azetidin-3-ol derivatives and activated pyridine precursors. For example:

- Step 1: Protect the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .

- Step 2: React the protected azetidin-3-ol with a halogenated pyridine (e.g., 3-chloropyridine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 3: Deprotect the Boc group using HCl in dioxane, yielding the hydrochloride salt.

Purification: Use recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity. Monitor intermediates via TLC or LC-MS .

Basic: What analytical methods are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can substitution reactions at the pyridine ring be optimized for derivatizing this compound?

Methodological Answer:

The chlorine atom in related pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine) undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:

- Reagents: Use amines (e.g., benzylamine) or thiols in polar aprotic solvents (DMF, DMSO) at 80–100°C .

- Catalysis: Add CuI (10 mol%) or Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Challenges: Steric hindrance from the azetidine group may reduce reactivity. Mitigate by using microwave-assisted synthesis (20 min, 120°C) to enhance yields .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Thermal Stability:

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Scaffold for CNS Targets: The azetidine-pyrrolidine core is prevalent in dopamine D3 receptor ligands. Modify the pyridine ring with substituents (e.g., halogens, CF₃) to enhance blood-brain barrier penetration .

- SAR Studies: Replace the azetidine oxygen with sulfur or NH to evaluate potency against kinase targets (e.g., JAK2). Use radiolabeled analogs (³H or ¹⁴C) for binding assays .

- In Vivo Testing: Administer in saline (1–10 mg/kg, IP/IV) to assess pharmacokinetics. Monitor metabolites via LC-MS/MS .

Basic: How to mitigate hygroscopicity issues during handling of this compound?

Methodological Answer:

- Storage: Keep in a desiccator with P₂O₅ or under argon. For long-term storage, lyophilize and store at –80°C .

- Handling: Use gloveboxes (<1% humidity) for weighing. Pre-dry solvents (e.g., MeCN over molecular sieves) for solution preparation .

- Formulation: Convert to a less hygroscopic salt (e.g., mesylate) if necessary, but validate bioequivalence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.